molecular formula C26H30N4O4 B2899293 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 941945-73-9

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide

カタログ番号 B2899293
CAS番号: 941945-73-9
分子量: 462.55
InChIキー: LUOFVVFMGBRNFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide, also known as AZD-4901, is a small-molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

作用機序

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. The activation of PKB/Akt pathway is frequently observed in cancer cells, leading to uncontrolled growth and resistance to apoptosis. In addition, the PKB/Akt pathway is involved in insulin signaling and glucose metabolism, as well as neuronal function and neuroprotection.
Biochemical and Physiological Effects
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, leading to the inhibition of cell proliferation and survival. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Furthermore, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and schizophrenia.

実験室実験の利点と制限

One of the major advantages of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is its specificity for the PKB/Akt pathway. This compound has been shown to selectively inhibit the PKB/Akt pathway, without affecting other signaling pathways. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue distribution.
One of the limitations of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is its potential toxicity. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can cause liver toxicity and hematological toxicity in animal models. Therefore, careful dose selection and toxicity monitoring are necessary in preclinical and clinical studies.

将来の方向性

There are several future directions for the research and development of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide. One of the major areas of research is the optimization of the pharmacological properties of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide, including its potency, selectivity, and toxicity. In addition, the combination of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide with other anticancer agents, such as chemotherapy and radiation therapy, is a promising area of research.
Furthermore, the potential applications of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide in other diseases, such as cardiovascular diseases and inflammatory disorders, should be explored. Finally, the development of biomarkers for the PKB/Akt pathway and the evaluation of their predictive value in clinical studies are important areas of research for the future development of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide.

合成法

The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide involves several steps, including the preparation of the pyridazine intermediate, the coupling of the pyridazine with the benzamide, and the subsequent methylation of the resulting compound. The detailed synthesis method has been described in several research articles and patents.

科学的研究の応用

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where the PKB/Akt pathway is frequently dysregulated. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential applications in diabetes and metabolic disorders. The PKB/Akt pathway plays a critical role in glucose metabolism and insulin signaling. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Furthermore, N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has been studied for its potential applications in neurological disorders, such as Alzheimer's disease and schizophrenia. The PKB/Akt pathway is involved in various aspects of neuronal function, including synaptic plasticity and neuroprotection. Studies have shown that N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and schizophrenia.

特性

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-32-22-16-19(17-23(33-2)25(22)34-3)26(31)27-20-10-8-18(9-11-20)21-12-13-24(29-28-21)30-14-6-4-5-7-15-30/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOFVVFMGBRNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。